molecular formula C16H26N4O2 B12565258 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine CAS No. 303763-39-5

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine

Cat. No.: B12565258
CAS No.: 303763-39-5
M. Wt: 306.40 g/mol
InChI Key: LKSCADAMIDVRBL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-(tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine adheres to systematic IUPAC naming conventions, which prioritize functional group hierarchy and substituent positioning. The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom. Numerical positioning begins at the nitrogen atom, with the tert-butoxycarbonyl (Boc) group located at the 4-position and a (6-aminopyridin-2-yl)methyl substituent at the 1-position.

The Boc group, a common amine-protecting moiety, is formally named tert-butoxycarbonylamino. Its inclusion follows carbamate nomenclature rules, where the carbonyl oxygen bridges the tert-butyl and amino groups. The (6-aminopyridin-2-yl)methyl substituent consists of a pyridine ring substituted with an amino group at the 6-position and linked to the piperidine core via a methylene (-CH2-) group. Thus, the full systematic name reflects both the core heterocycle and its substituents in descending order of precedence.

Table 1: Key Molecular Descriptors

Property Value Source
Empirical Formula C₁₆H₂₆N₄O₂
Molecular Weight 306.4 g/mol
Melting Point 139.5 °C
Density 1.15±0.1 g/cm³

Conformational Analysis of Piperidine Core

The piperidine ring adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions. Substituents at the 1- and 4-positions influence this equilibrium. The bulky (6-aminopyridin-2-yl)methyl group at the 1-position favors an equatorial orientation to avoid steric clashes with axial hydrogen atoms. Similarly, the Boc-protected amine at the 4-position occupies an equatorial position due to its tert-butyl group’s spatial demands.

Computational models predict a distorted chair geometry due to competing steric effects. The methylene linkage at position 1 allows partial rotation of the pyridinylmethyl group, but the planar pyridine ring restricts free movement, creating localized steric hindrance. This distortion slightly elevates the energy barrier for ring inversion compared to unsubstituted piperidine.

Electronic Distribution in Boc-Protected Amine Functionality

The Boc group introduces significant electron-withdrawing effects via its carbonyl moiety. Resonance delocalization between the carbonyl oxygen and the adjacent nitrogen stabilizes the carbamate structure, reducing electron density at the piperidine nitrogen. This polarization enhances the amine’s resistance to nucleophilic attack, a critical feature in synthetic intermediates.

Figure 1: Resonance in Boc Group
$$
\text{Boc} \leftrightarrow \text{O} \equiv \text{C-N}^+ \text{(tert-butyl)}^-
$$
The tert-butyl group’s inductive electron-donating effects partially offset the carbonyl’s electron withdrawal, creating a balanced electronic environment that facilitates selective deprotection under acidic conditions.

Steric Effects of 6-Aminopyridin-2-ylmethyl Substituent

The (6-aminopyridin-2-yl)methyl substituent imposes pronounced steric demands. The pyridine ring’s planar structure and amino group at the 6-position create a bulky, rigid appendage that extends perpendicular to the piperidine plane. This arrangement limits accessibility to the piperidine nitrogen in reactions requiring axial approach.

Table 2: Steric Parameters

Parameter Value
TPSA (Topological Polar Surface Area) 77.24 Ų
Rotatable Bonds 2
H-Bond Donors 2

The amino group at the pyridine 6-position introduces additional hydrogen-bonding capacity, which may influence crystalline packing or intermolecular interactions in solution. Molecular dynamics simulations suggest that steric crowding around the piperidine nitrogen reduces its basicity compared to unsubstituted analogs.

Properties

CAS No.

303763-39-5

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-[1-[(6-aminopyridin-2-yl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H2,17,18)(H,19,21)

InChI Key

LKSCADAMIDVRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Boc Protection of Piperidine Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, typically using di-tert-butyl dicarbonate (Boc2O) under basic conditions such as triethylamine in organic solvents like dichloromethane or tetrahydrofuran (THF). This step ensures selective reactivity in subsequent transformations and prevents undesired side reactions.

  • Reaction conditions: Room temperature, inert atmosphere (nitrogen or argon), 1–3 hours.
  • Yield: Generally high (>80%) with clean conversion.

Introduction of the 6-Aminopyridin-2-ylmethyl Group

Two main approaches are reported for attaching the 6-aminopyridin-2-ylmethyl substituent to the piperidine ring:

Nucleophilic Substitution Using Halogenated Pyridine Derivatives
  • Starting from 2-bromo-6-nitropyridine or similar halogenated precursors, nucleophilic substitution with Boc-protected piperidine or piperazine derivatives is performed.
  • Typical conditions involve potassium carbonate as base, tetrabutylammonium iodide as phase transfer catalyst, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
  • Reaction temperature: 50 °C for 3 hours or room temperature overnight.
  • Example yield: 90–95% for the intermediate nitro-substituted compound.
Reductive Amination
  • The aldehyde or ketone derivative of the pyridine moiety is reacted with the Boc-protected piperidine under reductive amination conditions.
  • Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogenation catalysts.
  • Solvents: Dichloromethane or methanol.
  • Reaction temperature: Room temperature.
  • Yields: Moderate to good (50–80%).

Reduction of Nitro to Amino Group

The nitro group on the pyridine ring is reduced to the amino group using catalytic hydrogenation or chemical reduction:

Method Catalyst/Reagent Solvent(s) Temperature Pressure/Time Yield (%) Notes
Catalytic hydrogenation 10% Pd/C or Raney Nickel Methanol, Ethanol, EtOAc 20–70 °C 2–5 hours, 1–5 atm H2 90–100 High yields, mild conditions, common for scale-up
Chemical reduction Iron powder + NH4Cl Ethanol/Water 50 °C 0.5–1 hour 40–70 Lower yield, sometimes used for sensitive substrates
Flow chemistry hydrogenation 10% Pd/C in H-Cube reactor Ethanol/Ethyl acetate 70 °C 30 minutes, 1 bar H2 90–96 Continuous flow method, efficient and scalable

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature/Time Yield (%) Comments
Boc protection of piperidine Boc2O, triethylamine DCM or THF RT, 1–3 h >80 Standard protection step
Nucleophilic substitution 2-Bromo-6-nitropyridine, K2CO3, TBAI DMSO 50 °C, 3 h 90–95 Formation of nitro intermediate
Nitro reduction (catalytic) 10% Pd/C or Raney Ni, H2 MeOH, EtOH, EtOAc 20–70 °C, 2–5 h 90–100 High yield, mild conditions
Nitro reduction (chemical) Fe powder, NH4Cl EtOH/H2O 50 °C, 0.5–1 h 40–70 Alternative method, lower yield
Reductive amination (alternative) NaBH(OAc)3, AcOH DCM RT, 1–3 h 50–80 For direct attachment of aminopyridinylmethyl

Research Findings and Optimization Notes

  • Catalytic hydrogenation is the preferred method for nitro reduction due to higher yields, cleaner reactions, and scalability.
  • Use of phase transfer catalysts like tetrabutylammonium iodide enhances nucleophilic substitution efficiency.
  • Flow chemistry hydrogenation (H-Cube system) offers rapid and high-yield reduction, suitable for industrial scale.
  • Careful control of temperature and atmosphere (inert gas) is critical to avoid side reactions such as over-reduction or Boc deprotection.
  • The Boc group provides stability during multi-step synthesis but can be removed under acidic conditions if needed for further functionalization.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine and pyridine groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reagents: DCC or EDC are often used for coupling reactions.

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Functional Groups Applications/Properties References
4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine Boc-amino, 6-aminopyridin-2-ylmethyl Synthetic intermediate; potential drug candidate for targeted therapies.
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)piperidine-1-carboxylic acid tert-butyl ester Chloropyrimidinylamino, methylsulfanyl, Boc ester Intermediate in heterocyclic synthesis; reactive pyrimidine core for cross-coupling.
4-Tert-butoxycarbonylamino-1-(4-aminobenzyl)piperidine Boc-amino, 4-aminobenzyl Pharmaceutical research; benzyl group may enhance lipophilicity.
Terfenadine [(RS)-1-(4-tert-butylphenyl)-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-butan-1-ol] tert-butylphenyl, diphenylmethylpiperidinyl Antihistamine (withdrawn due to cardiac risks); highlights piperidine’s role in CNS drugs.
Natural Piperidine Alkaloids (e.g., nigramides A–S) Amide linkages, dimeric cyclohexene/cyclobutane skeletons Traditional medicine (e.g., sleep improvement); complex bioactivity due to dimeric structures.

Key Research Findings

Boc-Protected Piperidine Derivatives
  • The Boc group in the target compound enhances stability during synthetic workflows compared to unprotected amines, reducing side reactions .
  • In contrast, the chloropyrimidinylamino group in ’s compound introduces reactivity for further functionalization (e.g., nucleophilic substitution), making it more suitable for constructing polyheterocyclic systems .
Aminopyridine vs. Aminobenzyl Substituents
  • The 6-aminopyridin-2-ylmethyl group in the target compound offers improved aqueous solubility and hydrogen-bonding capacity compared to the 4-aminobenzyl group in its benzyl-substituted analog (). This may enhance bioavailability in drug design .
  • The benzyl analog’s aromatic ring, however, could improve membrane permeability due to increased lipophilicity .
Comparison with Terfenadine
  • Terfenadine’s bulky tert-butylphenyl and diphenylmethyl groups contribute to its historical use as an antihistamine but also its cardiotoxic metabolites. The target compound’s smaller substituents (Boc and aminopyridine) may reduce off-target effects while retaining piperidine’s conformational flexibility .

Biological Activity

The compound 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine is a derivative of piperidine, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on current research findings.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 6-aminopyridinyl moiety. The structural formula can be represented as follows:

C14H20N4O2\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl anhydride and 6-aminopyridine. Various methods have been explored to optimize yield and purity, including the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) .

Inhibitory Effects

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, particularly GSK-3β and ROCK-1. For instance, related compounds have shown IC50 values as low as 8 nM for GSK-3β inhibition . This suggests that the compound may possess similar pharmacological properties.

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in microglial cells. This anti-inflammatory activity is crucial for potential therapeutic applications in neurodegenerative diseases .

Neuroprotective Effects

The compound's ability to protect neuronal cells from damage has been investigated in models of neurodegeneration. Compounds with similar structures have been shown to mitigate tau hyperphosphorylation, a hallmark of neurodegenerative disorders .

Case Study 1: GSK-3β Inhibition

In a study examining various piperidine derivatives, the compound was tested for its ability to inhibit GSK-3β. Results indicated that it significantly reduced enzyme activity, correlating with its structural features that facilitate binding to the enzyme's active site .

Case Study 2: Anti-inflammatory Activity in BV-2 Cells

Another study focused on the anti-inflammatory effects of related compounds in BV-2 microglial cells. The results showed that treatment with these compounds led to a marked decrease in nitric oxide production, suggesting potential for therapeutic use in inflammatory conditions .

Data Table: Biological Activities

Activity IC50 Value Cell Type Reference
GSK-3β Inhibition8 nMVarious Kinase Assays
Nitric Oxide Production ReductionNot specifiedBV-2 Microglial Cells
Neuroprotective EffectsNot specifiedNeuronal Cell Models

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